molecular formula C19H25ClN4O5S B1227639 3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione

3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione

Cat. No.: B1227639
M. Wt: 456.9 g/mol
InChI Key: XJIIAAZPYVZDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione is an imidazolidine-2,4-dione.

Scientific Research Applications

1. Inhibition of Human Heart Chymase

A study by Niwata et al. (1997) evaluated derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione for their ability to selectively inhibit human heart chymase. Their findings indicated that these compounds, including variations with a 4-chlorophenyl moiety, are effective in inhibiting chymase, a human heart enzyme. This suggests potential applications in cardiovascular disease treatment (Niwata et al., 1997).

2. Anti-arrhythmic Properties

Pękala et al. (2005) synthesized and evaluated halogen-substituted 5-arylidene derivatives of imidazolidine-2,4-dione for their anti-arrhythmic properties. Their research found that certain derivatives, related in structure to the compound , exhibit properties of class Ia anti-arrhythmics, indicating potential for the treatment of cardiac arrhythmias (Pękala et al., 2005).

3. Serotonin Receptor and Transporter Affinity

A study by Czopek et al. (2013) involved the design and synthesis of imidazolidine‐2,4‐dione derivatives, including those with chlorophenylpiperazinylmethyl moiety, showing dual affinity for the 5-HT1A receptor and serotonin transporter. This suggests potential therapeutic applications in mental health, particularly for antidepressant and anxiolytic treatments (Czopek et al., 2013).

4. Antibacterial Activities

Keivanloo et al. (2020) synthesized new hybrid compounds based on imidazolidine-2,4-dione and evaluated their antibacterial activities. Their research shows the potential of such compounds, including derivatives similar to the compound , in combatting bacterial infections, particularly against Gram-positive and Gram-negative bacteria (Keivanloo et al., 2020).

5. Anticancer Properties

Chandrappa et al. (2008) researched 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, structurally related to the compound , for their antiproliferative activity against various human cancer cell lines. Their findings suggest potential applications of these compounds in cancer treatment (Chandrappa et al., 2008).

Properties

Molecular Formula

C19H25ClN4O5S

Molecular Weight

456.9 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C19H25ClN4O5S/c1-13(2)11-16-18(26)24(19(27)21-16)12-17(25)22-7-9-23(10-8-22)30(28,29)15-5-3-14(20)4-6-15/h3-6,13,16H,7-12H2,1-2H3,(H,21,27)

InChI Key

XJIIAAZPYVZDQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)N(C(=O)N1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione
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3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione
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3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione
Reactant of Route 4
3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione
Reactant of Route 5
3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione
Reactant of Route 6
3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione

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